Methomyl can be synthesized using several methods. A common approach involves the reaction of methyl isocyanate with mercaptoacetone oxime. The synthesis can be summarized in the following steps:
Alternative methods include using ammonium chloride as a catalyst in a two-solvent system involving water and an organic solvent, though this method tends to have more operational challenges and byproducts .
Methomyl has a white crystalline appearance with a slight sulfurous odor. Its crystal structure can be represented as follows:
The structural formula of methomyl indicates the presence of a carbamate group, which contributes to its reactivity and biological activity.
Methomyl undergoes various chemical reactions typical of carbamates. Notably, it can hydrolyze in aqueous environments, especially at elevated pH levels, leading to the formation of less toxic byproducts. The compound is also reactive with strong acids and bases, which can lead to decomposition or formation of hazardous gases .
In agricultural applications, methomyl acts primarily by inhibiting the enzyme acetylcholinesterase in target insects, leading to an accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function.
Methomyl functions as an anticholinesterase agent. When insects ingest or come into contact with methomyl, it inhibits the enzyme acetylcholinesterase responsible for breaking down acetylcholine—a neurotransmitter involved in transmitting nerve impulses. This inhibition leads to:
The toxicity profile indicates that methomyl has high oral toxicity (EPA Toxicity Category I), making it dangerous not only to pests but also to humans and non-target organisms if misused .
The physical properties of methomyl include:
Chemical properties indicate that methomyl is stable under neutral pH conditions but shows increased instability under alkaline conditions.
Methomyl is primarily used as an insecticide in agriculture due to its broad-spectrum activity against various pests. Its applications include:
Despite its effectiveness, concerns regarding human health risks and environmental impact have led to increased scrutiny and regulation of methomyl's use in many regions worldwide .
Methomyl resistance arises from target-site insensitivity and enhanced metabolic detoxification. Target-site modifications involve mutations in the acetylcholinesterase (ace-1) gene, reducing insecticide binding affinity. For instance, mutations like A201S and F290V in ace-1 compromise carbamate efficacy by altering the enzyme's active site [8]. Metabolic resistance primarily involves cytochrome P450 monooxygenases (e.g., CYP6B subfamily), glutathione S-transferases, and esterases. These enzymes catalyze oxidation, conjugation, or hydrolysis of methomyl, yielding less toxic metabolites. In Musca domestica, synergistic studies with piperonyl butoxide (P450 inhibitor) and S,S,S-tributylphosphorotrithioate (esterase inhibitor) confirm metabolic pathways' dominance, with resistance ratios (RR) exceeding 100-fold in field populations [1].
Table 1: Key Resistance Mechanisms in Insect Species
| Mechanism Type | Molecular Components | Functional Role | Example Species |
|---|---|---|---|
| Target-site insensitivity | ace-1 mutations (A201S, F290V) | Reduces insecticide binding | Helicoverpa assulta |
| Metabolic detoxification | CYP6B P450s, esterases | Catalyzes oxidation/hydrolysis | Musca domestica |
| Enhanced sequestration | Chemosensory proteins (CSPs) | Binds insecticides in cuticle | Anopheles coluzzii |
In Chinese tobacco fields, Helicoverpa assulta exhibits geographic heterogeneity in methomyl resistance. Strains from Henan and Shandong provinces show RR values of 12.5–18.6, while Yunnan populations display lower resistance (RR: 5.3). This variation correlates with regional insecticide application intensity [5]. Heliothis virescens develops cross-resistance to methomyl via P450 overexpression. Transcriptomic analyses reveal CYP6B6 upregulation, which metabolizes carbamates through oxidative cleavage. Functional expression of CYP6B6 in insect cell lines demonstrates its capacity to degrade methomyl at rates exceeding 80% within 24 hours [2]. Musca domestica in Pakistani cotton fields exhibits RR >100 in 7 Punjab strains, attributed to constitutive P450/esterase activity confirmed via synergistic bioassays [1].
Table 2: Regional Resistance in Helicoverpa assulta (China)
| Geographic Region | Resistance Ratio (RR) | Primary Mechanism | Field History |
|---|---|---|---|
| Henan | 18.6 | P450 overexpression | Intensive spraying |
| Shandong | 12.5 | ace-1 mutation | Moderate spraying |
| Yunnan | 5.3 | Mixed mechanisms | Limited exposure |
Methomyl-resistant Helicoverpa assulta exhibits positive cross-resistance to carbaryl (carbamate) and fenvalerate (pyrethroid), with correlation coefficients of r = 0.89 and r = 0.76, respectively. This stems from overlapping detoxification pathways: CYP6B6 metabolizes both methomyl and fenvalerate via epoxidation [2] [5]. Conversely, negative cross-resistance occurs with organophosphates like phoxim in some strains due to target-site divergence. Bemisia tabaci methomyl-resistant populations show collateral sensitivity to neonicotinoids, attributed to competitive inhibition of P450s [3]. In Spodoptera frugiperda, ace-1 mutations (e.g., F290C) confer cross-resistance to carbofuran but not diamides, highlighting target-specificity [8].
Transcriptome profiling of methomyl-exposed Anopheles coluzzii reveals five temporal expression patterns: (1) sustained upregulation of DNA repair genes (e.g., p53 ortholog AGAP002352), (2) neuronal signaling modulation, and (3) suppression of mitochondrial respiration (e.g., oxidative phosphorylation genes). Notably, cytochrome P450s (CYP6P3, CYP6M2) are induced within 4 hours post-exposure, persisting for 72 hours [6]. Fall armyworm (Spodoptera frugiperda) populations harbor novel mutations (I1040T/V in CHSA; I4790T/V in RyR) detected via amplicon sequencing. Molecular docking confirms I4790T reduces diamide binding to ryanodine receptors by altering van der Waals interactions [8]. Helicoverpa assulta metabolizes methomyl via a conserved pathway: initial hydrolysis to methomyl oxime, followed by enzymatic conversion to non-toxic S-methyl-N-hydroxythioacetimidate [4].
Key Genomic Findings:
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